molecular formula C9H4Cl2FN B1443940 2,8-Dichloro-6-fluoroquinoline CAS No. 1342015-45-5

2,8-Dichloro-6-fluoroquinoline

Cat. No.: B1443940
CAS No.: 1342015-45-5
M. Wt: 216.04 g/mol
InChI Key: JPAVBPLAMYQBHF-UHFFFAOYSA-N
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Description

2,8-Dichloro-6-fluoroquinoline (DFQ) is an organic compound that belongs to the class of heteroaromatic compounds. It consists of a six-membered aromatic ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular formula of this compound is C9H4Cl2F1N1. The InChI code is 1S/C9H4Cl2FN/c10-7-4-9 (11)13-8-2-1-5 (12)3-6 (7)8/h1-4H .


Chemical Reactions Analysis

The chemistry of fluorinated quinolines involves a variety of reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The reaction of 5,6,7,8-tetrafluoro-quinoline with sodium methoxide leads to 74 % of 4,6,7,8,9-pentafluorothieno[3,2-c]quinoline .

Scientific Research Applications

Synthesis and Characterization

  • Preparation of Fluoroquinoline Derivatives : 2-fluoroquinoline and 2,6-difluoropyridine, synthesized from chloro-compounds like 2,8-Dichloro-6-fluoroquinoline, have been achieved using potassium fluoride and dimethyl sulfone (Hamer et al., 2010).
  • Antimicrobial Properties : this compound derivatives, synthesized using microwave-assisted methods, displayed antimicrobial activities against various bacterial strains, though they were less effective compared to standard drugs like ciprofloxacin (Pirgal, 2022).
  • Building Blocks for Antibiotics : A scalable synthesis route for 4-halogenated 3-fluoro-6-methoxyquinolines, derivatives of this compound, proved useful in antimicrobial drug discovery (Flagstad et al., 2014).

Chemical Properties and Applications

  • Metal Ion Sensing : An 8-hydroxyquinoline derivative, prepared using this compound, showed selective fluoroionophoric properties for Hg(2+) ions in aqueous solutions, suggesting its use in metal ion detection (Moon et al., 2004).
  • Organic Light-Emitting Diodes (OLEDs) : Fluorinated and chlorinated 8-hydroxyquinolinates, synthesized from compounds like this compound, demonstrated strong fluorescence and potential for use in OLEDs (Huo et al., 2015).
  • Halogen Exchange in Pyridines : Studies on halogen/halogen displacement in pyridines, including derivatives of this compound, provide insights into chemical reactions and synthesis pathways for various halogenated compounds (Schlosser & Cottet, 2002).

Mechanism of Action

Target of Action

The primary targets of 2,8-Dichloro-6-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

this compound interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate its DNA, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal replication process, leading to the cessation of bacterial growth .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in elimination pattern between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be affected by factors such as pH levels and the presence of divalent and trivalent cations, which can form chelates with the compounds and reduce their absorption .

Biochemical Analysis

Biochemical Properties

2,8-Dichloro-6-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. In bacterial cells, the compound’s inhibition of DNA gyrase and topoisomerase IV leads to the cessation of DNA replication and transcription, ultimately causing cell death . In mammalian cells, its impact on cell signaling pathways and gene expression can vary, depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including damage to mammalian cells and tissues . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may further influence the compound’s biological activity and toxicity. The effects on metabolic flux and metabolite levels are critical considerations in understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in specific cellular compartments influences its efficacy and toxicity . Studies have shown that the compound can be transported into bacterial cells via porins, while in mammalian cells, its distribution may be influenced by efflux pumps and other transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus in bacterial cells allows it to interact directly with DNA gyrase and topoisomerase IV, inhibiting their activity. In mammalian cells, the compound’s localization may vary, influencing its interactions with different biomolecules and cellular processes.

Properties

IUPAC Name

2,8-dichloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAVBPLAMYQBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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